Phototoxic Potency in Keratinocytes
Under identical UVA irradiation in the NCTC-2544 human keratinocyte model, both photoproducts (PP3 and PP4) exhibited GI50 values one order of magnitude lower than the parent pitavastatin, indicating approximately 10-fold greater phototoxic potency. The fully aromatic derivative PP4 showed the highest antiproliferative activity, indicating PP3's intermediate position between parent drug and PP4 [1].
| Evidence Dimension | Phototoxic potency (GI50) in human keratinocytes NCTC-2544 under UVA |
|---|---|
| Target Compound Data | PP3 GI50 approximately 10-fold lower (more potent) than parent pitavastatin; exact numerical value not publicly available |
| Comparator Or Baseline | Parent pitavastatin (GI50 reference value); PP4 (highest antiproliferative activity among the three) |
| Quantified Difference | ~10× lower GI50 vs. parent pitavastatin; PP4 > PP3 in potency rank order |
| Conditions | Human keratinocyte cell line NCTC-2544, UVA irradiation, concentration- and dose-dependent viability reduction (MTT assay) |
Why This Matters
For phototoxicity mechanistic studies or impurity safety qualification, PP3 must be procured as a distinct reference standard because its potency differs substantially from both the parent drug and the fully aromatic analog PP4.
- [1] Viola G, Grobelny P, Linardi MA, et al. Pitavastatin, a new HMG-CoA reductase inhibitor, induces phototoxicity in human keratinocytes NCTC-2544 through the formation of benzophenanthridine-like photoproducts. Arch Toxicol. 2012;86(3):483-496. doi:10.1007/s00204-011-0772-4 View Source
